molecular formula C6H12O2 B095128 (R)-3-Methyl-pentanoic acid CAS No. 16958-25-1

(R)-3-Methyl-pentanoic acid

Cat. No. B095128
CAS RN: 16958-25-1
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-RXMQYKEDSA-N
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Description

(R)-3-Methyl-pentanoic acid is a chiral compound that is significant in the synthesis of various biologically active compounds, including pheromones, medicinal products, and natural substances. It is a building block for the sex pheromone of Diabrotica undecimpunctata howardi and has been used to synthesize other chiral insect pheromones . The compound also plays a role in the biosynthesis of isoleucine, an essential amino acid, and is related to the esterifying acid of the pyrrolizidine alkaloid strigosine .

Synthesis Analysis

The synthesis of (R)-3-Methyl-pentanoic acid and its derivatives has been explored through various methods. One approach involves the use of enantiomerically pure methyl hydrogen (R)-3-methylglutarate as a precursor for synthesizing chiral pheromones and other biologically active compounds . Another method includes the stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, yielding (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity . Additionally, the production of chiral R-3-hydroxyalkanoic acids, which are structurally related to (R)-3-Methyl-pentanoic acid, has been achieved through the hydrolytic degradation of polyhydroxyalkanoate synthesized by Pseudomonas putida .

Molecular Structure Analysis

The molecular structure of (R)-3-Methyl-pentanoic acid and its derivatives has been studied in various contexts. For instance, the absolute configuration of 2,3-dihydroxy-3-methylpentanoic acid, an intermediate in the biosynthesis of isoleucine, has been determined to be 2R,3R . The structure of cyclic oligomers of (R)-3-hydroxyvaleric acid, which is closely related to (R)-3-Methyl-pentanoic acid, has been elucidated through X-ray crystallography, revealing the formation of helical structures that may be relevant to the role of these compounds as components of cellular ion channels .

Chemical Reactions Analysis

(R)-3-Methyl-pentanoic acid and its analogs participate in various chemical reactions. The compound has been used as a starting material for the synthesis of pheromones through reactions such as crotylboration . Additionally, the related (R)-3-hydroxyalkanoic acids have been obtained through saponification of their methylester derivatives, which were produced by acid methanolysis of polyhydroxyalkanoate copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Methyl-pentanoic acid derivatives are crucial for their application in synthesis and biocatalysis. For example, the development of a practical biocatalytic process for (R)-2-Methylpentanol, which is structurally similar to (R)-3-Methyl-pentanoic acid, involves the enantiospecific reduction of racemic 2-methylvaleraldehyde, demonstrating the importance of understanding the physical properties for effective separation and purification . The improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, another related compound, highlights the significance of optimizing reaction conditions to achieve high yields and purity for industrial production .

Scientific Research Applications

  • Fragrance and Plasticizer Production : Methyl valerate, a methyl ester of pentanoic acid, is used as a fragrance in beauty care, soap, and laundry detergents. It can also serve as a kind of plasticizer (Chen, Chung, & Lee, 2016).

  • Pharmacological Applications : The compound (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylene]amino]oxy] pentanoic acid has been studied for its ability to inhibit thromboxane A2 synthetase and block thromboxane A2/prostaglandin endoperoxide receptors, showing potential in treating various cardiovascular conditions (Clerck et al., 1989).

  • Lipoic Acid Metabolism in Pathogens : Lipoic acid, a derivative of pentanoic acid, plays a role in the metabolism of bacterial, fungal, and protozoan pathogens, affecting their virulence and adaptation to niche environments (Spalding & Prigge, 2010).

  • Herbicidal Activity : Certain derivatives of pentanoic acid have been studied for their herbicidal activity, with specific stereoisomers showing increased effectiveness (Brown, 1990).

  • Electrochemical Properties : N‑benzoyl derivatives of isoleucine, including compounds related to 3-methyl pentanoic acid, have been explored for their potential in improving the electrochemical properties of conductive polymer films, with applications in energy storage materials (Kowsari et al., 2018).

  • Cytoprotective Efficacy : Lipoic acid analogs, based on the structure of pentanoic acid, have been synthesized and evaluated for their antioxidant and cytoprotective properties, particularly for use in cardiac ischemia-reperfusion injury models (Kates et al., 2014).

  • Synthetic Applications in Natural Product Synthesis : (R)-3-Methyl-pentanoic acid derivatives have been used in the synthesis of natural products and pheromones, showcasing their utility in synthetic organic chemistry (Rao et al., 1987).

  • Biorefinery and Sustainable Chemistry : Research has been conducted on converting γ-valerolactone, a chemical related to pentanoic acid, into pentanoic acid using sustainable and eco-friendly methods, highlighting the role of this compound in green chemistry (Al‐Naji et al., 2020).

  • Biofuel Production : Studies on engineered microorganisms have explored the synthesis of pentanol isomers, including 3-methyl-1-butanol, from amino acid substrates, indicating potential applications of these compounds in biofuel production (Cann & Liao, 2009).

  • Enantioselective Synthesis and Chiral Studies : Research on the synthesis and applications of optically pure 3-hydroxybutanoic acid and its homologues, closely related to pentanoic acid, has contributed to the field of chiral chemistry and pharmaceuticals (Kikukawa et al., 1987).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and how it could be used in future applications.


For a more specific analysis, you may need to consult scientific literature or databases that specialize in chemical information. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

(3R)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methyl-pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Han - 2022 - theses.lib.polyu.edu.hk
Isomerism is widely observed in basic biomolecules such as saccharides, amino acids, nucleotides, which are the building blocks of important macromolecules in nature. Isomers are …
Number of citations: 0 theses.lib.polyu.edu.hk

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